molecular formula C5Cl7F5 B14631687 1,1,1,3,5,5,5-Heptachloro-2,2,3,4,4-pentafluoropentane CAS No. 53281-43-9

1,1,1,3,5,5,5-Heptachloro-2,2,3,4,4-pentafluoropentane

Katalognummer: B14631687
CAS-Nummer: 53281-43-9
Molekulargewicht: 403.2 g/mol
InChI-Schlüssel: AANJPRCREUEKAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,3,5,5,5-Heptachloro-2,2,3,4,4-pentafluoropentane is a halogenated organic compound characterized by the presence of multiple chlorine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,5,5,5-Heptachloro-2,2,3,4,4-pentafluoropentane typically involves the halogenation of a suitable precursor. The reaction conditions often include the use of halogenating agents such as chlorine and fluorine under controlled temperature and pressure conditions. The specific synthetic route may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1,3,5,5,5-Heptachloro-2,2,3,4,4-pentafluoropentane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of less halogenated products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,1,1,3,5,5,5-Heptachloro-2,2,3,4,4-pentafluoropentane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other halogenated compounds.

    Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a tool for studying biochemical pathways.

    Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.

Wirkmechanismus

The mechanism of action of 1,1,1,3,5,5,5-Heptachloro-2,2,3,4,4-pentafluoropentane involves its interaction with molecular targets and pathways within a system. The compound’s halogen atoms can participate in various chemical interactions, influencing the behavior of other molecules and potentially altering biological processes. The specific molecular targets and pathways depend on the context of its application and the nature of the system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1,1,3,3,5,5-Heptachlorohexane: Another halogenated compound with similar structural features.

    1,1,1,2,2,3,4,5,5,5-Decafluoropentane: A fluorinated compound with a different halogenation pattern.

    1,1,1,3,5,5,5-Heptamethyltrisiloxane: A silicon-based compound with multiple methyl groups.

Uniqueness

1,1,1,3,5,5,5-Heptachloro-2,2,3,4,4-pentafluoropentane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industrial processes.

Eigenschaften

CAS-Nummer

53281-43-9

Molekularformel

C5Cl7F5

Molekulargewicht

403.2 g/mol

IUPAC-Name

1,1,1,3,5,5,5-heptachloro-2,2,3,4,4-pentafluoropentane

InChI

InChI=1S/C5Cl7F5/c6-1(13,2(14,15)4(7,8)9)3(16,17)5(10,11)12

InChI-Schlüssel

AANJPRCREUEKAV-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(C(Cl)(Cl)Cl)(F)F)(F)Cl)(C(Cl)(Cl)Cl)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.